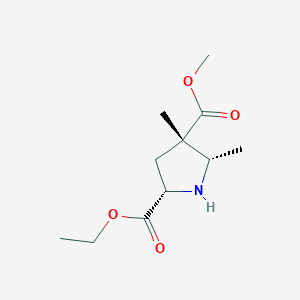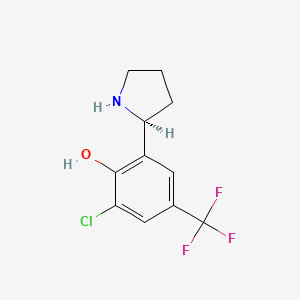
(S)-2-Chloro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Chloro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a phenol group substituted with a chlorine atom, a pyrrolidine ring, and a trifluoromethyl group, making it a versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Chloro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol typically involves the cyclization of styrene, α-bromoalkyl esters, and primary amines under photoinduced organocatalyzed conditions. This process is carried out in a microchannel reactor under visible light conditions, which allows for a green and efficient reaction route . The overall process can be carried out under mild conditions without using a metal catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient reaction routes, such as those involving microfluidic synthesis, are likely to be employed to scale up the production while minimizing environmental impact.
化学反応の分析
Types of Reactions
(S)-2-Chloro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The chlorine atom and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
(S)-2-Chloro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (S)-2-Chloro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Chloro-6-(pyrrolidin-2-yl)phenol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)phenol: Lacks the pyrrolidine ring and chlorine atom, leading to distinct reactivity and applications.
2-Chloro-4-(trifluoromethyl)phenol: Lacks the pyrrolidine ring, affecting its overall properties and uses.
Uniqueness
(S)-2-Chloro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity
特性
分子式 |
C11H11ClF3NO |
|---|---|
分子量 |
265.66 g/mol |
IUPAC名 |
2-chloro-6-[(2S)-pyrrolidin-2-yl]-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H11ClF3NO/c12-8-5-6(11(13,14)15)4-7(10(8)17)9-2-1-3-16-9/h4-5,9,16-17H,1-3H2/t9-/m0/s1 |
InChIキー |
FJWSKHSJMIDKLI-VIFPVBQESA-N |
異性体SMILES |
C1C[C@H](NC1)C2=C(C(=CC(=C2)C(F)(F)F)Cl)O |
正規SMILES |
C1CC(NC1)C2=C(C(=CC(=C2)C(F)(F)F)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


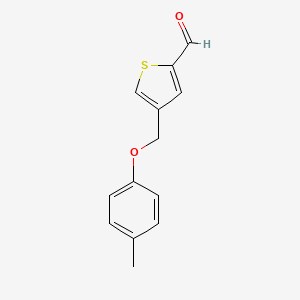

![7-Methoxy-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one](/img/structure/B13338137.png)
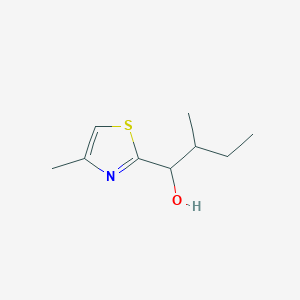
![2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1,3,3a,4,5,6-hexahydrobenzo[de]isoquinoline](/img/structure/B13338144.png)
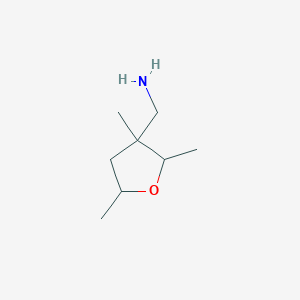
![6-Methyl-2-neopentyl-1H-benzo[d]imidazole](/img/structure/B13338151.png)
![4-Azaspiro[3.5]nonan-4-ium-2-olate](/img/structure/B13338158.png)
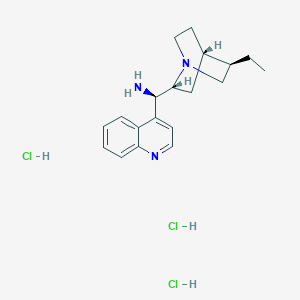
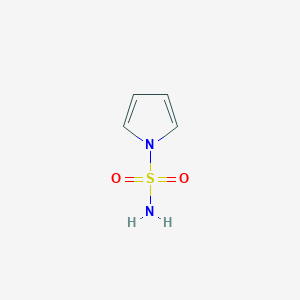
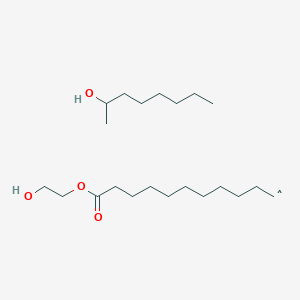
![3,3'-Bis(methylthio)-[1,1'-biphenyl]-4,4'-diol](/img/structure/B13338177.png)
